D(+)-Raffinose pentahydrate

Description

A trisaccharide occurring in Australian manna (from Eucalyptus spp, Myrtaceae) and in cottonseed meal.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITMAWRCWSHCRW-PFQJHCPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035270 | |

| Record name | Raffinose, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Raffinose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

512-69-6, 17629-30-0 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Raffinose, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raffinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D(+)-Raffinose pentahydrate chemical properties and structure

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate: Chemical Properties and Structure

Introduction

This compound is a naturally occurring trisaccharide composed of D-galactose, D-glucose, and D-fructose.[1][2][3][4] It is found in a variety of vegetables and grains.[1] Classified as an oligosaccharide, raffinose and its larger homologues, such as stachyose and verbascose, are known as Raffinose Family Oligosaccharides (RFOs). In plants, RFOs are involved in fundamental physiological processes, including carbon storage, signal transduction, and tolerance to abiotic stress. In the food and pharmaceutical industries, this compound is utilized for its prebiotic properties, promoting the growth of beneficial gut bacteria. This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder with a sweet taste, approximately 10% that of sucrose. The key chemical and physical properties are summarized in the table below.

| Property | Value |

| Synonyms | Melitose, Melitriose, O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside pentahydrate |

| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O |

| Molecular Weight | 594.51 g/mol |

| Melting Point | 78-82 °C |

| Solubility | Soluble in water (0.1 g/mL) |

| Optical Rotation | [α]20/D +105° (c=10% in H₂O) |

| Appearance | White crystalline powder |

| CAS Number | 17629-30-0 |

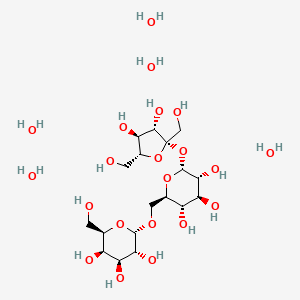

Chemical Structure

D(+)-Raffinose is a trisaccharide built from three monosaccharide units: galactose, glucose, and fructose. The structure consists of galactose connected to glucose via an α-(1→6) glycosidic bond, and glucose connected to fructose via an α-(1→2) glycosidic bond, forming sucrose. Therefore, raffinose can be described as O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.

Enzymatic hydrolysis of raffinose can yield different products depending on the enzyme used. The enzyme α-galactosidase hydrolyzes raffinose into D-galactose and sucrose. Invertase, on the other hand, cleaves the sucrose moiety, yielding melibiose (a disaccharide of galactose and glucose) and fructose.

Caption: Chemical structure of D(+)-Raffinose.

Biological Role and Metabolic Pathways

In plants, raffinose family oligosaccharides (RFOs) play a crucial role in various physiological processes. They are involved in the transport and storage of carbon and act as compatible solutes, offering protection against abiotic stresses such as cold and drought. The biosynthesis of RFOs is a multi-step enzymatic process.

The pathway begins with the synthesis of galactinol from myo-inositol and UDP-D-galactose, a reaction catalyzed by galactinol synthase. Subsequently, raffinose synthase facilitates the transfer of a galactose unit from galactinol to sucrose, forming raffinose. Further elongation of the chain with additional galactose units from galactinol by stachyose synthase and other transferases leads to the formation of larger RFOs like stachyose and verbascose.

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides.

Experimental Protocols and Analysis

The analysis and quantification of this compound in various matrices often involve chromatographic techniques. A common method for the analysis of RFOs is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This technique allows for the separation and sensitive detection of carbohydrates without the need for derivatization.

General Experimental Workflow for Raffinose Quantification:

-

Sample Preparation : Extraction of carbohydrates from the sample matrix (e.g., plant tissue, food product). This may involve homogenization, solvent extraction, and purification steps to remove interfering substances.

-

Chromatographic Separation : The prepared sample is injected into an HPAEC system equipped with a suitable anion-exchange column. A high pH mobile phase is used to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on the column.

-

Detection : The separated carbohydrates are detected using a pulsed amperometric detector, which provides high sensitivity for electroactive species like carbohydrates.

-

Quantification : The concentration of raffinose in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a this compound standard.

Caption: General workflow for the analysis of Raffinose.

Conclusion

This compound is a significant carbohydrate with diverse roles in biology and various industrial applications. Its well-defined chemical structure, consisting of galactose, glucose, and fructose, dictates its chemical and biological properties. Understanding its metabolic pathways in plants provides insights into stress tolerance mechanisms. Furthermore, established analytical techniques enable its accurate quantification, facilitating research in fields ranging from plant physiology to food science and human health. This guide provides a foundational understanding for professionals engaged in research and development involving this versatile trisaccharide.

References

What is the CAS number for D(+)-Raffinose pentahydrate

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate for Researchers and Drug Development Professionals

This compound is a naturally occurring trisaccharide composed of galactose, glucose, and fructose. It is widely utilized in various scientific and industrial applications, particularly in the fields of biotechnology, pharmaceuticals, and food science. This technical guide provides comprehensive information on the physicochemical properties, biological activities, and key applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

CAS Number: 17629-30-0

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 17629-30-0 |

| Molecular Formula | C₁₈H₃₂O₁₆·5H₂O |

| Molecular Weight | 594.51 g/mol [1] |

| Appearance | White crystalline powder |

| Melting Point | 78-82 °C[2] |

| Solubility in Water | 50 g/L (20°C)[2] |

| Specific Optical Rotation | +105° ± 2° (c=10% in H₂O, 20°C) |

| Density | 1.47 g/cm³[2][3] |

| pH | 5.5–7.0 (100 g/L in H₂O at 20°C) |

| Synonyms | Melitose, Melitriose, Gossypose |

Biological Activities and Applications

This compound exhibits a range of biological activities that make it a valuable compound in research and drug development.

Cryopreservation

Raffinose is widely used as a cryoprotectant to preserve the viability of cells and tissues during freezing. Its mechanism of action involves stabilizing cellular membranes and preventing the formation of damaging ice crystals. It is often used in combination with other cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol. For instance, it has been successfully used for the cryopreservation of mouse spermatozoa.

Biofilm Inhibition

Recent studies have highlighted the potential of raffinose as a biofilm inhibitor, particularly against the pathogenic bacterium Pseudomonas aeruginosa. Raffinose has been shown to interfere with biofilm formation without affecting bacterial growth. This activity is mediated through its interaction with the lectin LecA, leading to a reduction in the cellular levels of the second messenger molecule, cyclic diguanylate (c-di-GMP).

Prebiotic and Immunomodulatory Effects

Raffinose acts as a prebiotic, promoting the growth of beneficial gut bacteria. Additionally, it has demonstrated immunomodulatory properties. Studies have shown that raffinose can alleviate allergen-induced airway eosinophilia and reduce the mRNA levels of pro-inflammatory cytokines IL-4 and IL-5 in lung tissue.

Drug Formulation

In the pharmaceutical industry, raffinose is utilized as a stabilizing agent in drug formulations, particularly for freeze-dried products. It helps to maintain the stability and efficacy of active pharmaceutical ingredients.

Signaling Pathway of Raffinose-Mediated Biofilm Inhibition

The mechanism by which this compound inhibits biofilm formation in Pseudomonas aeruginosa involves a specific signaling pathway. Raffinose binds to the carbohydrate-binding protein LecA, which in turn leads to an increase in the activity of a c-di-GMP-specific phosphodiesterase (PDE). This enhanced PDE activity results in the degradation of cyclic di-GMP, a key signaling molecule that promotes biofilm formation. The reduction in cellular c-di-GMP levels ultimately leads to the inhibition of biofilm development.

Experimental Protocols

Cryopreservation of Mammalian Cells Using Raffinose

This protocol provides a general workflow for the cryopreservation of mammalian cells using a freezing medium supplemented with raffinose.

References

A Technical Guide to the Solubility of D(+)-Raffinose Pentahydrate in DMSO and Water

This in-depth technical guide provides a comprehensive overview of the solubility of D(+)-Raffinose pentahydrate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize this complex carbohydrate in their work.

Core Topic: Solubility of this compound

This compound is a trisaccharide composed of galactose, glucose, and fructose. Its solubility is a critical parameter for a wide range of applications, from cell culture media preparation to cryopreservation and drug formulation. Understanding its solubility characteristics in both a polar aprotic solvent like DMSO and a polar protic solvent like water is essential for accurate and reproducible experimental design.

Quantitative Solubility Data

The solubility of this compound can vary based on factors such as temperature, pH, and the purity of the solute and solvent. The following table summarizes the reported solubility data from various sources.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |

| DMSO | 100 mg/mL | 168.2 mM | [1][2][3] |

| 20 mg/mL | 33.6 mM | [4] | |

| Water | 143 g/L (143 mg/mL) | 240.5 mM | [5] |

| 0.1 g/mL (100 mg/mL) | 168.2 mM | ||

| 50 mg/mL | 84.1 mM | ||

| PBS (pH 7.2) | approx. 1 mg/mL | 1.7 mM |

Note: The molecular weight of this compound is 594.51 g/mol . Molar concentrations are calculated based on this value. It is important to note that moisture-absorbing DMSO can lead to reduced solubility.

Experimental Protocols

Determining the solubility of a compound like this compound involves a systematic approach to ensure accurate and consistent results. Below is a generalized experimental protocol synthesized from standard laboratory practices for solubility assessment.

General Protocol for Solubility Determination

-

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous DMSO

-

Deionized or distilled water

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Centrifuge

-

Spectrophotometer, HPLC, or NMR for concentration measurement (optional, for quantitative analysis)

-

-

Procedure for Preparing a Saturated Solution:

-

Accurately weigh a known amount of this compound.

-

Add a specific volume of the desired solvent (DMSO or water) to a vial containing the compound.

-

Agitate the mixture vigorously using a vortex mixer for an initial period (e.g., 2 minutes).

-

Place the vial in a temperature-controlled environment and allow it to equilibrate with continuous stirring for a set period (e.g., 24 hours) to ensure saturation.

-

After equilibration, visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add more this compound and repeat the equilibration step until a saturated solution with excess solid is achieved.

-

-

Procedure for Determining Solubility:

-

Gravimetric Method:

-

Carefully withdraw a known volume of the supernatant from the saturated solution, ensuring no solid particles are transferred.

-

Evaporate the solvent from the supernatant under vacuum or gentle heating.

-

Weigh the remaining solid residue.

-

Calculate the solubility in mg/mL or g/L.

-

-

Instrumental Analysis (e.g., HPLC, NMR):

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Withdraw a known volume of the supernatant from the saturated solution and dilute it with the appropriate solvent.

-

Analyze the diluted sample using the chosen analytical instrument.

-

Determine the concentration of the saturated solution from the calibration curve and calculate the solubility.

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

References

An In-Depth Technical Guide to the Biochemical Pathway of Raffinose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raffinose, a trisaccharide composed of galactose, glucose, and fructose, is a key player in the carbohydrate metabolism of many plants, serving as a transport and storage sugar, as well as a protective agent against abiotic stress. In humans and other monogastric animals, the absence of the α-galactosidase enzyme renders raffinose and its larger counterparts in the Raffinose Family Oligosaccharides (RFOs) indigestible, leading to their fermentation by gut microbiota. This technical guide provides a comprehensive overview of the biochemical pathways of raffinose synthesis and degradation across different biological systems. It includes detailed information on the key enzymes involved, their kinetic properties, and the regulatory mechanisms that govern this metabolic route. Furthermore, this guide furnishes detailed experimental protocols for the study of raffinose metabolism and presents quantitative data in structured tables for comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Raffinose Family Oligosaccharides (RFOs) are a group of α-galactosyl derivatives of sucrose, with raffinose being the simplest member.[1] They are nearly ubiquitous in the plant kingdom, accumulating in seeds, leaves, and other vegetative tissues.[2] The metabolism of raffinose is of significant interest to researchers in various fields. In plant biology, it is crucial for understanding stress tolerance mechanisms and improving crop resilience. For food scientists and nutritionists, the indigestible nature of RFOs in humans and their role as prebiotics are of primary concern.[3] In the context of drug development, understanding the enzymatic breakdown of these sugars by microbial enzymes in the gut can inform the development of therapies for digestive discomfort and the modulation of the gut microbiome.

This guide will delve into the core biochemical pathways of raffinose metabolism, detailing the enzymatic reactions, and providing practical information for researchers in the field.

The Biochemical Pathway of Raffinose Metabolism

The metabolism of raffinose can be broadly divided into two main processes: biosynthesis (anabolism) and degradation (catabolism).

Biosynthesis of Raffinose

The synthesis of raffinose and other RFOs originates from sucrose. The pathway involves the sequential addition of galactose units, with galactinol serving as the galactose donor.[4]

The key enzymes involved in raffinose biosynthesis are:

-

Galactinol Synthase (GolS; EC 2.4.1.123): This enzyme catalyzes the first committed step in RFO biosynthesis, transferring a galactose moiety from UDP-galactose to myo-inositol to form galactinol.[5]

-

Raffinose Synthase (RS; EC 2.4.1.82): Raffinose synthase transfers a galactosyl group from galactinol to sucrose, forming the trisaccharide raffinose.

-

Stachyose Synthase (STS; EC 2.4.1.67): This enzyme further elongates the carbohydrate chain by transferring another galactose unit from galactinol to raffinose, producing the tetrasaccharide stachyose.

Degradation of Raffinose

The breakdown of raffinose occurs through the action of specific glycoside hydrolases.

-

α-Galactosidase (EC 3.2.1.22): This is the primary enzyme responsible for raffinose degradation. It hydrolyzes the α-1,6 glycosidic bond, releasing galactose and sucrose. This enzyme is absent in the digestive tracts of humans and other monogastric animals.

-

β-Fructofuranosidase (Invertase; EC 3.2.1.26): In some organisms, invertase can hydrolyze the sucrose moiety of raffinose, although this is not the primary degradation pathway.

In bacteria, the breakdown of raffinose can be more complex, involving specific transporters and a series of enzymatic steps to metabolize the resulting monosaccharides.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of the key enzymes involved in raffinose metabolism from various sources.

Table 1: Kinetic Parameters of Raffinose Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Reference |

| Galactinol Synthase | Arabidopsis thaliana | UDP-Galactose | - | - | |

| myo-Inositol | - | - | |||

| Raffinose Synthase | Pisum sativum (pea) | Galactinol | 2.5 | - | |

| Sucrose | 20 | - | |||

| Stachyose Synthase | Vigna angularis (adzuki bean) | Raffinose | - | - | |

| Galactinol | - | - |

Table 2: Kinetic Parameters of Raffinose Degradation Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Reference |

| α-Galactosidase | Aspergillus niger | p-Nitrophenyl-α-D-galactopyranoside | 0.983 | 1.587 | |

| Bacillus megaterium VHM1 | p-Nitrophenyl-α-D-galactopyranoside | 0.508 | 3.492 | ||

| Raffinose | 5.0 | 14.20 | |||

| Aspergillus flavipes | p-Nitrophenyl-α-D-galactopyranoside | 1.89 | - | ||

| Penicillium aculeatum APS1 | - | - | - | ||

| Lactosphaera pasteurii | - | - | - |

Table 3: Optimal Conditions for α-Galactosidase Activity

| Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus niger | 5.0 | 65 | |

| Bacillus megaterium VHM1 | 7.0 | 60 | |

| Aspergillus flavipes | 4.5-5.0 | 45 | |

| Penicillium aculeatum APS1 | 4.5 | 55 | |

| Lactosphaera pasteurii | 5.5 | 45 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of raffinose metabolism.

Quantification of Raffinose and Related Sugars by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of sucrose, raffinose, galactose, and fructose.

Materials:

-

Plant or microbial tissue

-

80% Ethanol

-

Deionized water

-

Acetonitrile (HPLC grade)

-

HPLC system with a Refractive Index Detector (RID)

-

Amino or specific carbohydrate analysis column (e.g., Agilent Hi-Plex Ca)

-

Syringe filters (0.22 µm)

Procedure:

-

Extraction:

-

Homogenize 100 mg of fresh tissue or cell pellet in 1 mL of 80% ethanol.

-

Incubate at 80°C for 1 hour.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Evaporate the ethanol from the supernatant under a vacuum or nitrogen stream.

-

Resuspend the dried extract in a known volume of deionized water (e.g., 1 mL).

-

-

HPLC Analysis:

-

Filter the resuspended extract through a 0.22 µm syringe filter.

-

Inject 10-20 µL of the filtered sample onto the HPLC system.

-

Use an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) at a flow rate of 1.0 mL/min.

-

The column temperature should be maintained at 30-40°C.

-

Detect the sugars using a Refractive Index Detector.

-

Quantify the sugars by comparing the peak areas to those of known standards.

-

Enzyme Assay for α-Galactosidase Activity

This protocol is a colorimetric assay for determining α-galactosidase activity using the artificial substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

Materials:

-

Enzyme extract (from plant or microbial source)

-

50 mM Citrate-phosphate buffer (pH adjusted to the enzyme's optimum)

-

10 mM p-Nitrophenyl-α-D-galactopyranoside (pNPG) solution

-

1 M Sodium carbonate (Na2CO3) solution (stop solution)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 400 µL of citrate-phosphate buffer and 50 µL of enzyme extract.

-

Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

-

Initiate the reaction by adding 50 µL of 10 mM pNPG solution.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 500 µL of 1 M sodium carbonate solution. This also develops the yellow color of the p-nitrophenol product.

-

-

Measurement:

-

Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

-

One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in raffinose metabolism using quantitative real-time PCR (qRT-PCR).

Materials:

-

Plant or microbial tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (containing SYBR Green or other fluorescent dye)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Flash-freeze the collected tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with reverse transcriptase.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.

-

Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method or by creating a standard curve.

-

Regulation of Raffinose Metabolism

The raffinose metabolic pathway is tightly regulated, particularly in plants, in response to various developmental and environmental cues.

-

Abiotic Stress: The expression of genes encoding GolS and RS is often upregulated in response to abiotic stresses such as drought, cold, and high salinity. This leads to the accumulation of raffinose, which is thought to act as an osmoprotectant, stabilizing membranes and proteins.

-

Developmental Regulation: RFOs accumulate to high levels during seed maturation and desiccation, where they are believed to play a role in seed longevity and germination.

-

Substrate Availability: The activity of the enzymes in the pathway is also influenced by the availability of their substrates, such as sucrose, myo-inositol, and galactinol.

Conclusion

The biochemical pathway of raffinose metabolism is a central component of carbohydrate dynamics in a wide range of organisms. In plants, it is intricately linked to stress responses and developmental processes. In humans, the inability to digest raffinose has important implications for nutrition and gut health. The detailed understanding of the enzymes, their kinetics, and the regulatory networks governing this pathway, as outlined in this guide, provides a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocols and quantitative data serve as a practical resource for future investigations into this fascinating and important metabolic route. Further research into the specific roles of different enzyme isoforms and the complex regulatory networks will continue to unravel the multifaceted functions of raffinose and its derivatives in biology.

References

D(+)-Raffinose Pentahydrate as a Cryoprotectant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryopreservation is a cornerstone of modern biotechnology, enabling the long-term storage of valuable biological materials. The selection of an appropriate cryoprotectant is paramount to maintaining cell viability and function post-thaw. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, has emerged as a significant non-permeating cryoprotectant. This technical guide provides a comprehensive overview of the mechanisms of action through which raffinose exerts its protective effects, supported by quantitative data from key studies. Detailed experimental protocols are provided to facilitate the application of raffinose in laboratory settings. Furthermore, conceptual diagrams of its cryoprotective mechanisms and experimental workflows are presented using the DOT language for enhanced clarity.

Core Mechanisms of Action

This compound primarily functions as an extracellular cryoprotectant. Its large molecular size prevents it from readily crossing the cell membrane. Its cryoprotective effects are attributed to a combination of three interconnected mechanisms: cellular dehydration, vitrification, and the water replacement hypothesis.

Cellular Dehydration

Prior to freezing, the addition of raffinose to the extracellular medium creates a hypertonic environment.[1] This osmotic gradient drives water out of the cell, leading to cellular dehydration. This controlled reduction in intracellular water content is critical for preventing the formation of large, damaging intracellular ice crystals during the freezing process.[2]

Vitrification

Vitrification is a process where a liquid solidifies into a glass-like amorphous state, bypassing the formation of a crystalline structure.[3] Raffinose, particularly at high concentrations, increases the viscosity of the extracellular solution. This increased viscosity impedes water molecule movement, thereby inhibiting the formation and growth of ice crystals and promoting vitrification of the extracellular medium at cryogenic temperatures.[1] This glassy state provides a stable environment that protects cellular structures from mechanical damage.

Water Replacement Hypothesis

At the molecular level, the "water replacement hypothesis" posits that during dehydration, raffinose molecules form hydrogen bonds with the polar headgroups of membrane phospholipids and with proteins.[1] This interaction effectively replaces the water molecules that normally hydrate these biological structures, thereby preserving their native conformation and preventing fusion and phase transitions of the lipid bilayer that can occur during freezing and thawing.

Quantitative Data on Cryoprotective Efficacy

The efficacy of raffinose as a cryoprotectant has been quantified in numerous studies. The following tables summarize key findings from research on the cryopreservation of various cell types.

Table 1: Cryopreservation of Mouse Oocytes with Raffinose and DMSO

| Cryopreservation Group | Post-thaw Survival Rate (%) | Fertilization Rate (%) | Blastocyst Rate (%) |

| Group 1 (0.3M Raffinose + 0.5M Me₂SO) | 83.9 | 90.0 | 77.8 |

| Group 2 (0.3M Raffinose + 1.0M Me₂SO) | 80.6 | 94.6 | 72.5 |

| Injection Control (Raffinose microinjected, not frozen) | N/A | 97.8 | 78.5 |

| Untreated Control | N/A | 98.8 | 83.6 |

Table 2: Cryopreservation of Mouse Spermatozoa with Raffinose and Glycerol

| Cryoprotectant | Sperm Motility (%) | Fertilizing Ability (%) |

| 18% Raffinose | 43 | 22.4 |

| 18% Raffinose + 1.75% Glycerol | Not specified | 35.5 |

| 10% Sucrose | Motile (percentage not specified) | 0 |

Experimental Protocols

This section provides a detailed protocol for the cryopreservation of mouse oocytes using a combination of this compound and dimethyl sulfoxide (DMSO), adapted from Eroglu et al. (2010).

Materials

-

HEPES-buffered Hypermedium

-

Bovine Serum Albumin (BSA)

-

Gentamycin

-

This compound

-

Dimethyl sulfoxide (Me₂SO)

-

Galactose

-

Plastic straws (¼ cc)

-

Programmable freezer

-

Liquid nitrogen

Preparation of Solutions

-

Raffinose Stock Solution (e.g., 1M): Dissolve the appropriate amount of this compound in HEPES-buffered Hypermedium. Filter sterilize using a 0.22 µm filter.

-

Cryopreservation Media:

-

Group 1 Medium: HEPES-buffered Hypermedium containing 0.3 M raffinose and 0.5 M Me₂SO.

-

Group 2 Medium: HEPES-buffered Hypermedium containing 0.3 M raffinose and 1.0 M Me₂SO.

-

-

Thawing Medium: HEPES-buffered Hypermedium containing 0.1 M galactose.

Cryopreservation Procedure

-

Collect metaphase II (MII) mouse oocytes.

-

Microinject oocytes with approximately 0.1 M raffinose.

-

Expose the raffinose-injected oocytes to a 1:1 dilution of the chosen cryopreservation medium (Group 1 or 2) for 5 minutes at ambient temperature (~23°C).

-

Transfer the oocytes to the undiluted cryopreservation medium for 10 minutes at ambient temperature.

-

During the final 10-minute incubation, aspirate the oocytes into ¼ cc plastic straws.

-

Place the straws in a programmable freezer at 0°C.

-

Cool the straws to -6°C at a rate of 2°C/min.

Thawing Procedure

-

Transfer the straws from liquid nitrogen to the controlled-rate freezer at -40°C after a brief hold in the air (20 seconds).

-

Warm the straws slowly to 0°C at a rate of 5°C/min.

-

Release the oocytes into the thawing medium (HEPES-buffered Hypermedium with 0.1 M galactose) at ambient temperature and incubate for 7 minutes.

-

Transfer the oocytes to a fresh drop of thawing medium for an additional 7-10 minutes.

-

Transfer the oocytes to a suitable culture medium for a 1-hour recovery period before further procedures.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the core mechanisms of raffinose cryoprotection.

Caption: Core cryoprotective mechanisms of this compound.

Experimental Workflows

The following diagram outlines the key steps in the experimental protocol for mouse oocyte cryopreservation.

Caption: Experimental workflow for mouse oocyte cryopreservation with raffinose.

Conclusion

This compound is a versatile and effective non-permeating cryoprotectant. Its mechanism of action, centered on cellular dehydration, vitrification, and molecular stabilization, offers robust protection to a variety of cell types during cryopreservation. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate raffinose into their cryopreservation strategies, ultimately enhancing the viability and functionality of cryopreserved biological materials.

References

The Role of Raffinose in Plant Stress Tolerance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Raffinose Family Oligosaccharides (RFOs), particularly the trisaccharide raffinose, are crucial non-structural carbohydrates implicated in plant responses to a myriad of abiotic stresses. Accumulating in vegetative tissues and seeds, raffinose plays a multifaceted role that extends beyond simple carbon storage. This technical guide delves into the core mechanisms of raffinose-mediated stress tolerance, covering its functions as an osmoprotectant, an antioxidant, and a potential signaling molecule. We present a synthesis of current quantitative data, detailed experimental protocols for its study, and visual representations of the key metabolic and signaling pathways.

Core Mechanisms of Raffinose-Mediated Stress Tolerance

Raffinose and its precursors contribute to plant resilience through several key mechanisms:

-

Osmoprotection and Membrane Stabilization: As compatible solutes, RFOs accumulate to high concentrations in the cytoplasm under osmotic stress (e.g., drought, salinity) without interfering with cellular metabolism. This accumulation lowers the cellular water potential, aiding in water retention. Furthermore, raffinose can interact with and stabilize cellular membranes and proteins, protecting them from dehydration-induced damage.[1][2][3] During desiccation, raffinose is thought to form a glassy, solid matrix within cells, providing structural stability.[2]

-

Antioxidant and ROS Scavenging: Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), causing significant oxidative damage. Raffinose and its precursor, galactinol, have been shown to be effective scavengers of hydroxyl radicals (•OH), some of the most damaging ROS.[4] The accumulation of raffinose in chloroplasts, a major site of ROS production, suggests a direct role in protecting the photosynthetic apparatus from oxidative damage. Transgenic plants with elevated raffinose levels exhibit enhanced tolerance to oxidative stress and better ROS scavenging capacity.

-

Carbon Storage and Transport: RFOs serve as a readily available source of energy and carbon, particularly in sink tissues or during recovery from stress. In some species, RFOs are the primary form of photoassimilate transported in the phloem.

-

Signaling Molecule: Emerging evidence suggests that RFOs are not merely protective compounds but also act as signaling molecules. For instance, raffinose has been identified as an inducer of autophagy, a cellular recycling process crucial for maintaining homeostasis under stress. This process is activated through the SnRK1 kinase complex, independent of the primary TOR signaling pathway.

Raffinose Metabolism: Biosynthesis and Catabolism

The accumulation of raffinose is tightly regulated by the coordinated expression and activity of biosynthetic and catabolic enzymes.

Biosynthesis Pathway

The synthesis of RFOs begins with sucrose and involves two key enzymes: Galactinol Synthase (GolS) and Raffinose Synthase (RAFS) .

-

Galactinol Synthase (GolS; EC 2.4.1.123): This is the committed and rate-limiting step in RFO biosynthesis. GolS catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, producing galactinol.

-

Raffinose Synthase (RAFS; EC 2.4.1.82): RAFS then transfers the galactosyl group from galactinol to a sucrose molecule to form raffinose.

The expression and activity of GolS and RAFS genes are significantly upregulated in response to various abiotic stresses, including drought, salinity, cold, and heat. This stress-inducible gene expression is a primary driver of raffinose accumulation. Interestingly, depending on substrate availability, RAFS can also hydrolyze galactinol to generate myo-inositol, which itself has stress-alleviating properties.

Catabolism Pathway

The breakdown of raffinose is primarily catalyzed by α-galactosidases (AGAL; EC 3.2.1.22) , which hydrolyze the terminal α-1,6-galactosyl linkage. This process releases sucrose and galactose, making the stored carbon available for primary metabolism. Alkaline α-galactosidases, in particular, are implicated in RFO degradation in various cellular compartments and play roles in processes like seed germination and leaf senescence. In some species, the expression of alkaline α-galactosidase genes increases during stress recovery or in specific sink tissues to facilitate sugar unloading from the phloem.

Stress-Induced Signaling Leading to Raffinose Accumulation

Abiotic stress signals trigger a complex transcriptional cascade that culminates in the accumulation of raffinose. This response is mediated by various transcription factors (TFs) that bind to cis-acting elements in the promoters of RFO biosynthesis genes.

-

Drought and Salinity Stress: The expression of AtGolS1 and AtGolS2 in Arabidopsis is induced by drought and high salinity.

-

Heat Stress: Heat Shock Transcription Factors (e.g., HsfA2) are known to directly upregulate the transcription of GolS genes, leading to rapid accumulation of galactinol and raffinose.

-

Cold Stress: In Arabidopsis, the AtGolS3 gene is specifically induced by cold stress, but not by drought or salt.

This differential regulation of GolS isoforms allows the plant to fine-tune its RFO accumulation in response to specific environmental challenges.

Quantitative Data on Raffinose in Stress Tolerance

The following tables summarize quantitative findings from various studies, illustrating the significant changes in RFO metabolism under abiotic stress.

Table 1: Accumulation of Raffinose and Galactinol Under Abiotic Stress

| Plant Species | Stress Condition | Tissue | Analyte | Fold Increase vs. Control | Reference |

| Arabidopsis thaliana | Drought | Leaves | Raffinose | Not detected in unstressed plants | |

| Arabidopsis thaliana | High Salinity | Leaves | Raffinose | Not detected in unstressed plants | |

| Arabidopsis thaliana | Cold | Leaves | Raffinose | Not detected in unstressed plants | |

| Arabidopsis thaliana | Methyl Viologen (Oxidative) | Leaves | Raffinose | ~4x | |

| Zea mays (zmrafs mutant) | Drought | Leaves | Raffinose | Complete lack (more sensitive) | |

| Chickpea (Cicer arietinum) | Heat, Dehydration, Salinity | Seedlings | Raffinose | Significantly increased |

Table 2: In Vitro Hydroxyl Radical (•OH) Scavenging Activity

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Galactinol | 7.8 ± 0.81 × 10⁹ | |

| Raffinose | 8.4 ± 0.46 × 10⁹ | |

| Stachyose | 1.1 ± 0.29 × 10¹⁰ |

Experimental Protocols

Accurate quantification of raffinose and the assessment of related enzyme activities are fundamental to research in this field. Below are generalized protocols based on common methodologies.

Quantification of Soluble Sugars (Raffinose) by HPLC

This protocol describes a common method for extracting and quantifying RFOs from plant tissues.

Methodology:

-

Tissue Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of 80% (v/v) ethanol and incubate in a water bath at 80°C for 30-60 minutes.

-

Clarification: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes. Collect the supernatant.

-

Drying and Resuspension: Evaporate the ethanol from the supernatant using a vacuum concentrator. Resuspend the dried pellet in a known volume of ultra-pure water (e.g., 500 µL).

-

Analysis: Filter the sample through a 0.22 µm syringe filter. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column and an Evaporative Light-Scattering Detector (ELSD) or Refractive Index Detector (RID).

-

Quantification: Calculate concentrations by comparing peak areas to a standard curve generated from pure raffinose, sucrose, and other relevant sugars.

Galactinol Synthase (GolS) Activity Assay

This spectrophotometric assay measures the activity of GolS by quantifying the UDP produced in the reaction.

Methodology:

-

Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl pH 7.5, containing DTT and protease inhibitors). Centrifuge to remove cell debris and determine the protein concentration of the supernatant (e.g., via Bradford assay).

-

Reaction Mixture: Prepare a reaction mixture containing buffer, myo-inositol, UDP-galactose, and the plant protein extract.

-

Incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

-

Coupled Enzyme Reaction: Stop the GolS reaction (e.g., by boiling). The UDP produced can be quantified using a coupled enzyme assay with pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

PK converts phosphoenolpyruvate (PEP) and UDP to pyruvate and UTP.

-

LDH converts pyruvate and NADH to lactate and NAD⁺.

-

-

Measurement: The decrease in NADH is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH oxidation is proportional to the amount of UDP produced, and thus to the GolS activity.

α-Galactosidase (AGAL) Activity Assay

This is a colorimetric assay using an artificial substrate.

Methodology:

-

Protein Extraction: Extract total protein from plant tissue as described for the GolS assay. The choice of buffer pH (acidic or alkaline) will depend on the specific AGAL isoform being studied.

-

Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer (e.g., citrate buffer for acidic AGAL, Tris-HCl for alkaline AGAL), the protein extract, and the substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

-

Incubation: Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined time. The AGAL will hydrolyze pNPG into galactose and p-nitrophenol.

-

Stopping the Reaction: Terminate the reaction by adding a strong base, such as sodium carbonate or NaOH. This also develops the yellow color of the p-nitrophenolate ion.

-

Measurement: Measure the absorbance of the yellow product at 405-410 nm. Quantify the amount of p-nitrophenol released using a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Conclusion and Future Perspectives

Raffinose is a key player in the plant's defense arsenal against abiotic stress. Its roles as an osmoprotectant, membrane stabilizer, and potent ROS scavenger are well-established. The stress-inducible nature of its biosynthesis pathway allows for rapid accumulation when plants encounter adverse conditions. Future research should focus on elucidating the precise signaling functions of raffinose and its precursors, dissecting the complex transcriptional networks that regulate its metabolism, and exploring the interplay between RFOs and other metabolic pathways during stress acclimation. The manipulation of raffinose metabolism through genetic engineering holds significant promise for developing crops with enhanced resilience to the challenges of a changing climate.

References

- 1. Galactinol and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]

- 3. Characterization of raffinose metabolism genes uncovers a wild Arachis galactinol synthase conferring tolerance to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The contribution of carbohydrates including raffinose family oligosaccharides and sugar alcohols to protection of plant cells from oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of D(+)-Raffinose Pentahydrate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for D(+)-Raffinose pentahydrate, a trisaccharide composed of galactose, glucose, and fructose.[1] It is intended to serve as a technical guide for laboratory personnel, researchers, and professionals in the field of drug development to ensure safe handling and use. While generally not classified as a hazardous substance, adherence to standard laboratory safety practices is essential.[2][3][4]

Chemical and Physical Properties

This compound is a white, odorless, crystalline powder.[5] It is stable under normal ambient and anticipated storage and handling conditions. A summary of its key quantitative properties is presented below.

| Property | Value | Citations |

| CAS Number | 17629-30-0 | |

| Molecular Formula | C₁₈H₃₂O₁₆ · 5H₂O | |

| Molecular Weight | 594.51 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78 - 82 °C (172 - 180 °F) | |

| Solubility | Soluble in water | |

| Relative Density | ~1.47 g/cm³ | |

| Odor | Odorless |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance or mixture. However, some suppliers' safety data sheets (SDS) indicate it may cause skin irritation, serious eye irritation, and respiratory irritation under GHS. A key physical hazard to note is that while the product as delivered is not typically capable of dust explosion, the enrichment of fine dust can create this risk.

References

Methodological & Application

Application Notes and Protocols for D(+)-Raffinose Pentahydrate in Cell Cryopreservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The success of cryopreservation hinges on the use of effective cryoprotective agents (CPAs) that mitigate cellular damage during the freezing and thawing processes. D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, has emerged as a promising cryoprotectant, often used in combination with other agents to enhance cell viability and functional recovery post-thaw. This document provides detailed application notes and protocols for the utilization of this compound in cell cryopreservation.

Mechanism of Cryoprotection

This compound primarily functions as a non-permeating cryoprotectant. Its protective effects are attributed to several biophysical mechanisms rather than the activation of specific signaling pathways.

-

Osmotic Dehydration: Prior to freezing, the extracellular presence of raffinose creates a hypertonic environment, drawing water out of the cells. This controlled dehydration minimizes the amount of intracellular water available to form damaging ice crystals.

-

Membrane Stabilization: Raffinose is thought to interact with the polar head groups of phospholipids in the cell membrane. This interaction helps to maintain membrane integrity and fluidity at low temperatures, preventing phase transitions and the formation of pores that can lead to cell lysis.

-

Inhibition of Ice Crystal Growth: By increasing the viscosity of the extracellular solution, raffinose hinders the formation and growth of large, damaging ice crystals in the surrounding medium. This phenomenon is known as ice recrystallization inhibition.

-

Vitrification Support: In vitrification protocols, which involve ultra-rapid cooling, raffinose contributes to the formation of a glassy, amorphous state rather than a crystalline ice structure, thus preventing mechanical damage to the cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound in the cryopreservation of different cell types.

Table 1: Cryopreservation of Mouse Oocytes

| Cryoprotectant Composition | Post-Thaw Survival Rate (%) | Fertilization Rate (%) | Blastocyst Rate (%) |

| 0.3 M Raffinose + 0.5 M DMSO | 83.9 | 90.0 | 77.8 |

| 0.3 M Raffinose + 1.0 M DMSO | 80.6 | 94.6 | 72.5 |

Table 2: Cryopreservation of Mouse Sperm

| Cryoprotectant Composition | Post-Thaw Motility (%) | Post-Thaw Membrane Integrity (%) | In Vitro Fertilization Rate (2-cell embryos, %) |

| 0.3 M Raffinose | 59 | 40.5 | 80 |

| 0.3 M Trehalose | 61 | 41 | 79 |

| 0.3 M Sucrose | 61 | 37.5 | Not Reported |

| 0.3 M Lactose | Not Reported | Not Reported | 80 |

| 6% Glycerol + 7.5% Raffinose | 36 | Not Reported | Not Reported |

| 6% Glycerol + 7.5% Trehalose | 48 | Not Reported | 62 (normalized to control) |

| 18% Raffinose | 43 | Not Reported | 22.4 |

| 18% Raffinose + 1.75% Glycerol | Not Reported | Not Reported | 35.5 |

Table 3: Cryopreservation of CHO Cells (Serum-Free)

| Cryoprotectant Composition | Post-Thaw Cell Viability (%) |

| 10% DMSO + 0.03 M Raffinose | 76 |

| 10% DMSO (in Serum-Free Media) | >95 |

Experimental Protocols

The following are generalized protocols for cell cryopreservation using this compound. Note: Optimal conditions, including concentrations and incubation times, are cell-type specific and should be empirically determined.

Protocol 1: Slow-Cooling Cryopreservation of Adherent and Suspension Cell Lines (e.g., HEK293, CHO)

Materials:

-

Complete cell culture medium

-

This compound (cell culture grade)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid nitrogen storage dewar

Procedure:

-

Cell Preparation:

-

Culture cells to mid-to-late logarithmic growth phase. Ensure cell viability is >90%.

-

For adherent cells, detach them from the culture vessel using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation agent with complete medium.

-

Harvest suspension cells by centrifugation.

-

Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

-

Centrifuge the cell suspension at 100-300 x g for 5 minutes to pellet the cells.

-

-

Cryopreservation Medium Preparation:

-

Prepare a 2x cryopreservation solution. For example, to achieve a final concentration of 5% DMSO and 0.1 M Raffinose, prepare a solution of 10% DMSO and 0.2 M Raffinose in complete culture medium.

-

Important: Prepare the cryopreservation medium fresh and keep it chilled (2-8°C) until use.

-

-

Freezing Procedure:

-

Carefully remove the supernatant from the cell pellet.

-

Gently resuspend the cell pellet in an appropriate volume of chilled complete culture medium to achieve a cell density of 1-5 x 10^6 cells/mL.

-

Add an equal volume of the 2x cryopreservation solution dropwise to the cell suspension while gently swirling the tube. This will result in the desired final concentrations of cryoprotectants and cells.

-

Immediately aliquot the cell suspension into pre-labeled cryovials.

-

Place the cryovials into a controlled-rate freezing container.

-

Transfer the freezing container to a -80°C freezer for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.

-

-

Long-Term Storage:

-

Transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.

-

-

Thawing Procedure:

-

Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.

-

Wipe the outside of the vial with 70% ethanol.

-

Immediately transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing medium.

-

Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to an appropriate culture vessel.

-

Incubate under standard culture conditions. Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

-

Protocol 2: Vitrification of Oocytes and Embryos with Raffinose

Materials:

-

Handling medium (e.g., HEPES-buffered medium with protein supplement)

-

This compound

-

Ethylene glycol (EG) or DMSO

-

Vitrification straws or other vitrification devices

-

Programmable freezer (optional for controlled cooling steps)

-

Liquid nitrogen

Procedure:

-

Pre-equilibration:

-

Expose oocytes/embryos to a solution containing a low concentration of a permeating cryoprotectant (e.g., 2 M EG) for a short period (e.g., 2-5 minutes).

-

Alternatively, pre-dehydrate the cells in ascending concentrations of raffinose solution (e.g., 0.15 M followed by 0.3 M) for 5 minutes in each solution.[1]

-

-

Vitrification Solution Exposure:

-

Transfer the oocytes/embryos to the vitrification solution. A common vitrification solution contains a high concentration of a permeating cryoprotectant and a non-permeating sugar (e.g., 6 M EG + 0.3 M Raffinose).[1]

-

The exposure time to the vitrification solution is critical and should be minimized to avoid toxicity (typically 30-60 seconds).

-

-

Loading and Plunging:

-

Load the oocytes/embryos into vitrification straws or other devices in a minimal volume of vitrification solution.

-

Plunge the straws directly into liquid nitrogen.

-

-

Warming:

-

Rapidly warm the straws by transferring them from liquid nitrogen to a warming solution (e.g., 37°C medium).

-

Perform a stepwise dilution of the cryoprotectants by moving the oocytes/embryos through a series of solutions with decreasing concentrations of the permeating cryoprotectant and a non-permeating sugar to prevent osmotic shock.

-

Visualizations

Caption: Workflow for cell cryopreservation using D(+)-Raffinose.

Caption: Biophysical mechanisms of D(+)-Raffinose cryoprotection.

References

Application Notes: D(+)-Raffinose Pentahydrate as a Protein Stabilizer in Freeze-Drying

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose pentahydrate, a non-reducing trisaccharide, is utilized as an excipient in the lyophilization of protein therapeutics to enhance stability. During the freeze-drying process, proteins are subjected to various stresses, including freezing, dehydration, and temperature fluctuations, which can lead to denaturation, aggregation, and loss of biological activity. Raffinose acts as a lyoprotectant by forming a stable, amorphous glassy matrix that entraps protein molecules, minimizes their mobility, and serves as a water substitute by hydrogen bonding to the protein surface. This application note provides detailed protocols and data on the use of this compound for stabilizing proteins during freeze-drying.

Mechanism of Protein Stabilization

Raffinose protects proteins during lyophilization through two primary mechanisms:

-

Vitrification: During freeze-drying, raffinose forms a high-viscosity, amorphous glass with a high glass transition temperature (Tg).[1] This glassy matrix immobilizes the protein, preventing unfolding and aggregation by limiting molecular mobility.

-

Water Replacement Hypothesis: As water is removed during sublimation, raffinose molecules form hydrogen bonds with the polar groups on the protein surface.[2] This interaction mimics the stabilizing effect of the natural aqueous environment, helping to maintain the protein's native conformation.

Key Formulation Considerations

The efficacy of raffinose as a lyoprotectant is highly dependent on the formulation and process parameters. A critical factor is the prevention of raffinose crystallization. While the final lyophilized product may be amorphous, crystallization of raffinose during the annealing phase of freeze-drying can lead to phase separation from the protein, resulting in a significant decrease in protein activity upon reconstitution.[3][4] Therefore, freeze-drying protocols should be designed to maintain raffinose in an amorphous state.

Comparative Efficacy of Raffinose

Studies have compared the stabilizing effects of raffinose with other commonly used sugars, such as sucrose. While formulations with a higher fraction of raffinose exhibit a higher glass transition temperature, they may not always offer superior protection compared to sucrose alone during storage.[3] The choice of lyoprotectant should be empirically determined for each specific protein and formulation.

Quantitative Data Summary

The following tables summarize the comparative efficacy of raffinose and sucrose in stabilizing two model enzymes, Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PDH), during freeze-drying and storage.

Table 1: Stability of Lyophilized Lactate Dehydrogenase (LDH)

| Lyoprotectant (Concentration) | Freeze-Drying Process | Post-Lyophilization Activity Recovery | Reference |

| Raffinose (5-14%) | Without Annealing | High | |

| Raffinose (5-14%) | With Annealing at -10°C | Significantly Reduced |

Table 2: Stability of Lyophilized Glucose-6-Phosphate Dehydrogenase (G6PDH) Stored at 44°C

| Sucrose:Raffinose Mass Ratio | Initial Activity Recovery | Remaining Activity After 45 Days | Reference |

| 100:0 | ~100% | ~85% | |

| 75:25 | ~100% | ~75% | |

| 50:50 | ~100% | ~65% | |

| 25:75 | ~100% | ~55% | |

| 0:100 | ~100% | ~50% |

Experimental Protocols

Protocol 1: Formulation of a Protein with this compound

This protocol describes the preparation of a protein formulation for lyophilization using this compound as a stabilizer.

Materials:

-

Protein of interest

-

This compound

-

Buffering agent (e.g., sodium phosphate, citrate)

-

Water for Injection (WFI)

-

pH meter

-

Sterile filters (0.22 µm)

-

Lyophilization vials and stoppers

Procedure:

-

Buffer Preparation: Prepare the desired buffer solution (e.g., 10-50 mM sodium phosphate) in WFI and adjust the pH to the optimal level for the protein's stability (typically between pH 6.0 and 7.5).

-

Raffinose Dissolution: Dissolve the desired amount of this compound in the buffer solution. Typical concentrations range from 5% to 14% (w/v).

-

Protein Dissolution: Slowly dissolve the protein in the raffinose-containing buffer solution to the target concentration (e.g., 1-100 mg/mL). Avoid vigorous mixing to prevent protein denaturation.

-

Final Formulation Adjustment: If necessary, adjust the final volume with the buffer solution and confirm the pH.

-

Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.

-

Aseptic Filling: Aseptically dispense the filtered formulation into sterile lyophilization vials. Partially insert sterile lyophilization stoppers onto the vials.

Protocol 2: Lyophilization Cycle for a Raffinose-Containing Protein Formulation

This protocol provides a general freeze-drying cycle suitable for formulations containing raffinose. The temperatures and times should be optimized for each specific formulation based on its thermal characteristics (e.g., glass transition temperature, Tg').

Equipment:

-

Freeze-dryer with programmable temperature and pressure controls

Procedure:

-

Loading: Place the filled vials onto the freeze-dryer shelves.

-

Freezing:

-

Cool the shelves to a temperature between -40°C and -50°C at a rate of 0.5-1.0°C/min.

-

Hold at this temperature for at least 2-4 hours to ensure complete freezing.

-

-

Primary Drying (Sublimation):

-

Set the chamber pressure to 50-150 mTorr.

-

Increase the shelf temperature to between -20°C and -10°C. Note: To avoid crystallization of raffinose, an annealing step (holding at a temperature above Tg' but below the freezing point) should be avoided.

-

Hold under these conditions until all the ice has sublimed. This can take 24-72 hours, depending on the formulation and fill volume.

-

-

Secondary Drying (Desorption):

-

Reduce the chamber pressure further to below 50 mTorr.

-

Increase the shelf temperature to 20-30°C at a rate of 0.1-0.2°C/min.

-

Hold at this temperature for 8-16 hours to remove residual moisture.

-

-

Stoppering and Unloading:

-

Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

-

Fully stopper the vials under the inert atmosphere.

-

Remove the vials from the freeze-dryer and seal with crimp caps.

-

Protocol 3: Post-Lyophilization Analysis of Protein Stability

This protocol outlines key analytical methods to assess the stability of the lyophilized protein.

Materials and Equipment:

-

Reconstitution buffer (e.g., WFI or a specific buffer)

-

UV-Vis spectrophotometer

-

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

-

Differential Scanning Calorimeter (DSC)

-

Karl Fischer titrator

-

Activity assay specific to the protein of interest

Procedure:

-

Visual Inspection:

-

Examine the lyophilized cake for appearance, color, and signs of collapse or cracking.

-

-

Reconstitution Time:

-

Add the specified volume of reconstitution buffer to a vial and record the time taken for the cake to completely dissolve.

-

-

Moisture Content:

-

Determine the residual moisture content of the lyophilized cake using Karl Fischer titration.

-

-

Protein Aggregation Analysis:

-

Reconstitute the lyophilized protein.

-

Analyze the reconstituted protein solution by SEC-HPLC to quantify the percentage of monomer, aggregates, and fragments.

-

-

Conformational Stability:

-

Analyze the thermal stability of the reconstituted protein using DSC to determine the melting temperature (Tm), an indicator of conformational integrity.

-

-

Biological Activity:

-

Perform a protein-specific activity assay on the reconstituted sample to determine the percentage of recovered biological activity compared to the original, unlyophilized protein solution.

-

Conclusion

This compound can be an effective lyoprotectant for stabilizing proteins during freeze-drying when formulated and processed correctly. The key to its successful application lies in preventing its crystallization and ensuring the formation of a stable amorphous matrix. While raffinose offers the advantage of a high glass transition temperature, its stabilizing efficacy relative to other sugars like sucrose should be evaluated on a case-by-case basis for each specific protein therapeutic. The protocols provided in this application note offer a starting point for the development of robust lyophilized protein formulations using this compound.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. Effect of sucrose/raffinose mass ratios on the stability of co-lyophilized protein during storage above the Tg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raffinose crystallization during freeze-drying and its impact on recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of D-Raffinose Pentahydrate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, is a versatile supplement in cell culture media with significant applications in biopharmaceutical production and cryopreservation.[1][2][3][4] Its utility stems from its roles as a carbon source, a cryoprotectant, and a modulator of protein glycosylation.[5]

Modulation of Protein Glycosylation in Biopharmaceutical Production

In the production of therapeutic proteins, such as monoclonal antibodies (mAbs), the glycosylation profile is a critical quality attribute that affects efficacy and immunogenicity. D-Raffinose pentahydrate has been identified as a novel media supplement to selectively increase the proportion of high-mannose N-glycans, particularly Man5, in recombinant proteins produced in Chinese Hamster Ovary (CHO) cells.

Mechanism of Action: While the precise mechanism is not fully elucidated, studies suggest that D-raffinose pentahydrate supplementation leads to the downregulation of genes encoding certain glycosyltransferases, such as galactosyltransferase. This alteration in the glycosylation machinery results in less processed, higher mannose-containing glycan structures on the produced protein.

Key Benefits:

-

Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): High-mannose glycans have been associated with enhanced ADCC, a crucial mechanism for the efficacy of many therapeutic antibodies.

-

Biosimilar Development: Supplementation with D-raffinose pentahydrate can be a valuable tool for matching the glycan profile of a biosimilar to its reference product.

Quantitative Impact on CHO Cell Culture:

The following table summarizes the observed effects of D-raffinose pentahydrate supplementation on CHO cell culture producing a humanized IgG1 antibody, based on findings from Brühlmann et al., 2017. To mitigate the negative effects of high osmolarity on cell growth and productivity at elevated raffinose concentrations, the media osmolality was maintained at a constant level (315 mOsm/kg).

| D-Raffinose Pentahydrate Concentration (g/L) | Percentage of High-Mannose Glycans (Man5) (%) | Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | Final Antibody Titer (g/L) |

| 0 | ~1.5 | ~12 | ~2.5 |

| 5 | ~4.0 | ~11 | ~2.3 |

| 10 | ~7.0 | ~10 | ~2.1 |

| 20 | ~9.0 | ~8 | ~1.8 |

Data is approximated from the study by Brühlmann et al. (2017) for illustrative purposes.

Cryopreservation of Mammalian Cells

D-Raffinose pentahydrate is an effective cryoprotectant, used to preserve the viability of mammalian cells during freezing and thawing. It is often used in combination with other cryoprotective agents like dimethyl sulfoxide (DMSO) in serum-free media.

Mechanism of Action: As a non-permeable cryoprotectant, D-raffinose pentahydrate remains in the extracellular environment. During freezing, it increases the viscosity of the extracellular solution and helps to dehydrate the cells, thereby reducing the formation of damaging intracellular ice crystals.

Key Benefits:

-

Serum-Free Formulations: Enables the development of serum-free cryopreservation media, which is advantageous for biopharmaceutical applications due to reduced variability and regulatory concerns.

-

Improved Cell Viability: Can enhance post-thaw cell viability and recovery.

Quantitative Impact on CHO Cell Cryopreservation in Serum-Free Media:

A study on the cryopreservation of CHO cells in a serum-free medium (MEM) demonstrated the following:

| Cryopreservation Medium Composition | Post-Thaw Cell Viability (%) |

| 10% DMSO + 0.03 M D-Raffinose pentahydrate | 76 |

| Conventional Medium with Serum and 10% DMSO | >95 |

Data from a study on CHO cell cryopreservation in serum-free media.

Experimental Protocols

Protocol 1: Modulation of Antibody Glycosylation in CHO Cells

This protocol is based on the methodology described by Brühlmann et al. (2017) for enhancing high-mannose glycan formation in a fed-batch culture of CHO cells.

Materials:

-

CHO cell line expressing the antibody of interest

-

Chemically defined cell culture medium and feed solution

-

D-Raffinose pentahydrate (cell culture tested)

-

Sterile, pyrogen-free water for injection (WFI)

-

Shake flasks or bioreactors

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Analytical equipment for cell counting, metabolite analysis, and glycan analysis

Procedure:

-

Preparation of D-Raffinose Pentahydrate Stock Solution:

-

Prepare a sterile stock solution of D-Raffinose pentahydrate (e.g., 200 g/L) in WFI.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store at 2-8°C.

-

-

Cell Culture Inoculation:

-